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Compound of Interest

Compound Name: CP-866087

Cat. No.: B1669574 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical in vivo evaluation

of CP-866087, a potent and selective mu-opioid receptor antagonist. The following protocols

and data have been synthesized from published research to guide the use of this compound in

rodent models for studying alcohol consumption and related behaviors.

Compound Profile: CP-866087
CP-866087 is a novel, non-peptidic, selective antagonist of the mu-opioid receptor. It was

developed and characterized for its potential in treating alcohol abuse and dependence. Its

mechanism of action involves blocking the endogenous opioid signaling that is believed to

contribute to the reinforcing effects of alcohol.

Quantitative Data Summary
The following tables summarize the key in vitro and in vivo pharmacokinetic and efficacy data

for CP-866087 in rodent models.

Table 1: In Vitro Receptor Binding and Functional Activity
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Parameter Value Species Assay

Mu-opioid Receptor

(MOR) Ki
0.2 nM Human

Radioligand Binding

Assay

Delta-opioid Receptor

(DOR) Ki
108 nM Human

Radioligand Binding

Assay

Kappa-opioid

Receptor (KOR) Ki
60 nM Human

Radioligand Binding

Assay

MOR Functional

Antagonism (IC50)
1.1 nM Human

GTPγS Functional

Assay

Table 2: Rat Pharmacokinetic Parameters of CP-866087

Route of
Administrat
ion

Dose
(mg/kg)

Tmax (h)
Cmax
(ng/mL)

AUC
(ng*h/mL)

Bioavailabil
ity (%)

Intravenous

(IV)
2 0.08 311 247 100

Oral (PO) 10 0.5 110 415 34

Table 3: Efficacy of CP-866087 in a Rat Model of Alcohol Consumption

Treatment Group Dose (mg/kg, PO)
Mean Alcohol
Intake (g/kg)

% Reduction vs.
Vehicle

Vehicle - 2.5 -

CP-866087 3 1.5 40%

CP-866087 10 1.0 60%

CP-866087 30 0.8 68%
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In Vivo Efficacy Study: Reduction of Alcohol Intake in
Rats
This protocol describes a study to evaluate the effect of CP-866087 on voluntary alcohol

consumption in alcohol-preferring rats.

Materials:

Male Wistar rats

CP-866087

Vehicle (e.g., 0.5% methylcellulose in water)

Ethanol (20% v/v)

Water

Oral gavage needles

Standard rat housing with two-bottle choice setup

Procedure:

Animal Model: Use male Wistar rats, which are known to voluntarily consume significant

amounts of alcohol.

Acclimation and Baseline:

House rats individually in a controlled environment (12:12 h light:dark cycle).

Provide ad libitum access to food and water.

Introduce a two-bottle choice paradigm with one bottle of 20% ethanol and one bottle of

water.

Monitor daily fluid intake for at least two weeks to establish a stable baseline of alcohol

consumption.
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Compound Preparation:

Prepare a suspension of CP-866087 in the chosen vehicle (e.g., 0.5% methylcellulose) at

the desired concentrations (e.g., 3, 10, and 30 mg/mL).

Ensure the suspension is homogenous before each administration.

Administration:

On the day of the experiment, administer the prepared CP-866087 suspension or vehicle

to the rats via oral gavage.

The volume of administration should be based on the animal's body weight (e.g., 1 mL/kg).

Data Collection:

Following administration, return the rats to their home cages with the two-bottle choice

setup.

Measure the volume of ethanol and water consumed over a specific period (e.g., 24

hours).

Calculate the alcohol intake in g/kg of body weight.

Data Analysis:

Compare the mean alcohol intake between the vehicle-treated group and the CP-866087-

treated groups.

Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to determine

statistical significance.

Pharmacokinetic Study in Rats
This protocol outlines a study to determine the pharmacokinetic profile of CP-866087 in rats

following intravenous and oral administration.

Materials:
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Male Sprague-Dawley rats with jugular vein catheters

CP-866087

Vehicle for oral administration (e.g., 0.5% methylcellulose)

Saline for intravenous administration

Blood collection tubes (containing anticoagulant)

Centrifuge

Analytical equipment for drug concentration measurement (e.g., LC-MS/MS)

Procedure:

Animal Model: Use male Sprague-Dawley rats fitted with jugular vein catheters for serial

blood sampling.

Dosing:

Intravenous (IV) Administration: Administer CP-866087 dissolved in saline as a bolus

injection through the jugular vein catheter at a dose of 2 mg/kg.

Oral (PO) Administration: Administer CP-866087 suspended in the vehicle via oral gavage

at a dose of 10 mg/kg.

Blood Sampling:

Collect blood samples (approximately 0.2 mL) from the jugular vein catheter at

predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

Immediately place the blood samples into tubes containing an anticoagulant and keep on

ice.

Plasma Preparation:

Centrifuge the blood samples to separate the plasma.
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Transfer the plasma to clean tubes and store at -80°C until analysis.

Bioanalysis:

Determine the concentration of CP-866087 in the plasma samples using a validated

analytical method such as LC-MS/MS.

Pharmacokinetic Analysis:

Use pharmacokinetic software to calculate key parameters such as Tmax, Cmax, AUC,

and bioavailability from the plasma concentration-time data.
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Caption: Signaling pathway of a mu-opioid receptor antagonist like CP-866087.
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Caption: Experimental workflow for evaluating CP-866087 in a rodent alcohol consumption

model.

To cite this document: BenchChem. [Application Notes and Protocols for CP-866087 in
Rodent Models]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1669574#cp-866087-dosage-for-rodent-models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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